3-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one
Overview
Description
This compound, also known as (2E)-3-(4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, has a CAS Number of 57221-63-3 and a molecular weight of 274.32 .
Molecular Structure Analysis
The molecular formula of this compound is C19H14O2 . The InChI code is 1S/C19H14O2/c20-18-10-5-14(6-11-18)7-12-19(21)17-9-8-15-3-1-2-4-16(15)13-17/h1-13,20H/b12-7+ .Physical And Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis and Structure Analysis
The chalcone derivative 3-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one has been synthesized using the Claisen Schmidt condensation reaction method, which is a key method in organic chemistry for forming carbon-carbon bonds. This compound exhibits interesting structural properties, as determined through methods like nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction (Maragatham et al., 2019).
Photophysical and Energy Transfer Properties
In a study focused on photophysical and energy transfer properties, novel oxy-naphthylchalcone appended cyclotriphosphazene derivatives were synthesized. These derivatives show efficient intramolecular fluorescence resonance energy transfer (FRET), which is a significant phenomenon in the development of fluorescent probes and sensors (İbİŞoĞlu et al., 2020).
Potential Therapeutic Uses
Chalcones like this compound have shown a wide spectrum of medical applications. They are effective in vivo as anti-tumor promoting agents, cell proliferating inhibitors, and chemo-preventing agents. The synthesis and molecular structure investigation of such compounds have been reported, indicating potential therapeutic uses (Barakat et al., 2015).
Nonlinear Optical Properties
Chalcone-based molecules, including compounds like this compound, have been studied for their nonlinear optical properties. Techniques such as Z-scan and hyper-Rayleigh scattering were used to explore their two-photon absorption cross-sections and molecular electronic hyperpolarizability, making them candidates for applications in optical tuning (Abegão et al., 2019).
Molecular Interactions and Drug Design
The compound's potential in drug design is highlighted through studies on its molecular interactions. Molecular docking results suggest inhibitory activity against specific enzymes, hinting at its potential as an anti-diabetic compound. This aspect of the compound is critical for designing drugs with specific targets (Barakat et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-18-10-5-14(6-11-18)7-12-19(21)17-9-8-15-3-1-2-4-16(15)13-17/h1-13,20H/b12-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXHIPRYBOEAAE-KPKJPENVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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